molecular formula C9H12BrClN2O B2782301 N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1049772-54-4

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B2782301
CAS No.: 1049772-54-4
M. Wt: 279.56
InChI Key: GACFLVMJECNIIY-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound that belongs to the class of amides. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride typically involves the following steps:

    Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the ortho position, forming 2-bromoaniline.

    Acylation: 2-bromoaniline is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-bromophenyl)-2-chloroacetamide.

    Amination: The chloroacetamide is subsequently reacted with methylamine to yield N-(2-bromophenyl)-2-(methylamino)acetamide.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted phenylacetamides.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of N-(2-bromophenyl)-2-(methylamino)ethanamine.

Scientific Research Applications

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride
  • N-(2-fluorophenyl)-2-(methylamino)acetamide hydrochloride
  • N-(2-iodophenyl)-2-(methylamino)acetamide hydrochloride

Uniqueness

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs with different halogen substitutions.

Biological Activity

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H10BrClN2O\text{C}_9\text{H}_{10}\text{Br}\text{Cl}\text{N}_2\text{O}

This compound features a brominated phenyl ring, a methylamino group, and an acetamide moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, effectively blocking their catalytic functions. This mechanism is crucial in modulating various biochemical pathways.
  • Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that affect cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Methicillin-resistant S. aureus (MRSA)4 µg/mL
Candida albicans32 µg/mL

These results suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also shown promise in cancer research. Studies indicate that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer). The mechanism appears to involve increased levels of annexin V-FITC positive cells, indicating late-stage apoptosis:

  • Apoptosis Induction : A study reported a 22-fold increase in apoptotic cells when treated with this compound compared to controls .

Case Studies

  • Study on Enzyme Inhibition : A detailed investigation into the inhibition of carbonic anhydrase (CA) revealed that derivatives similar to this compound exhibited selective inhibition against CA IX, a target in cancer therapy. The most active compounds showed IC50 values ranging from 10.93 nM to 25.06 nM .
  • Antimicrobial Testing : In a comparative study of various substituted phenylacetamides, this compound was among the most effective against MRSA and E. coli, highlighting its potential as a therapeutic agent for resistant infections .

Properties

IUPAC Name

N-(2-bromophenyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O.ClH/c1-11-6-9(13)12-8-5-3-2-4-7(8)10;/h2-5,11H,6H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACFLVMJECNIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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